2-Propenal, 3-chloro-3-(2-naphthalenyl)-, oxime
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Overview
Description
2-Propenal, 3-chloro-3-(2-naphthalenyl)-, oxime is a chemical compound known for its unique structure and properties It is an oxime derivative of 3-chloro-3-(2-naphthalenyl)-2-propenal, which is characterized by the presence of a naphthalene ring, a chloro group, and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 3-chloro-3-(2-naphthalenyl)-, oxime typically involves the reaction of 3-chloro-3-(2-naphthalenyl)-2-propenal with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Propenal, 3-chloro-3-(2-naphthalenyl)-, oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propenal, 3-chloro-3-(2-naphthalenyl)-, oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenal, 3-chloro-3-(2-naphthalenyl)-, oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The chloro and naphthalene groups contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-3-(2-naphthalenyl)-2-propenal: The parent compound without the oxime group.
2-Propenal, 3-chloro-3-(2-naphthalenyl)-, nitroso: The oxidized form of the oxime derivative.
3-Chloro-3-(2-naphthalenyl)-2-propenamine: The reduced form of the oxime derivative.
Uniqueness
2-Propenal, 3-chloro-3-(2-naphthalenyl)-, oxime is unique due to the presence of the oxime functional group, which imparts distinct chemical reactivity and potential biological activity. The combination of the chloro group and naphthalene ring further enhances its versatility in various chemical reactions and applications.
Properties
CAS No. |
72806-47-4 |
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Molecular Formula |
C13H10ClNO |
Molecular Weight |
231.68 g/mol |
IUPAC Name |
N-(3-chloro-3-naphthalen-2-ylprop-2-enylidene)hydroxylamine |
InChI |
InChI=1S/C13H10ClNO/c14-13(7-8-15-16)12-6-5-10-3-1-2-4-11(10)9-12/h1-9,16H |
InChI Key |
LAFLNYWWDBBRRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=CC=NO)Cl |
Origin of Product |
United States |
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